![molecular formula C18H15N3O4 B2860615 N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226428-61-0](/img/structure/B2860615.png)

N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

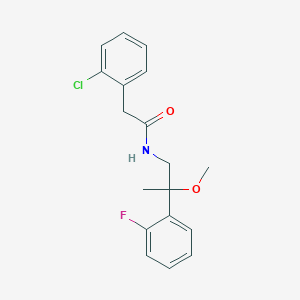

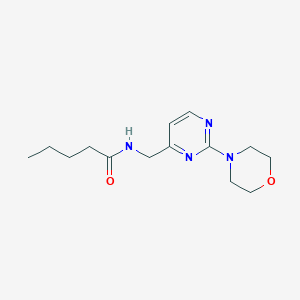

The compound is a complex organic molecule that contains an indole group and a benzo[d][1,3]dioxol-5-ylamino group . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzo[d][1,3]dioxol-5-ylamino is a benzodioxole with an amino group attached .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized using the Schiff base method . This involves a condensation reaction between an aldehyde and an amine .科学的研究の応用

Synthesis and Biological Activity

Synthesis of Substituted β-Carbolines : Gold(III)-catalyzed cyclization of N-propargylamides, including structures related to the compound , has been developed to prepare β-carbolines, which are core structures in various natural products with potential biological activities (Verniest, England, Kimpe, & Padwa, 2010).

Biological Activity Spectrum : A study on benzamides structurally related to the queried compound showed significant biological activities against mycobacterial, bacterial, and fungal strains, suggesting their potential utility in antimicrobial treatments (Imramovský et al., 2011).

Anticholinesterase Activity : Certain indole carboxamides have been synthesized and tested for their anticholinesterase activity, indicating potential applications in treating neurodegenerative diseases (Ghanei-Nasab et al., 2016).

Antimicrobial Agents : New indole carboxamide derivatives have shown significant antimicrobial activity, suggesting their application in developing new antimicrobial agents (Almutairi et al., 2018).

Catalysis and Biological Activity Evaluation : Studies on benzamide derivatives, including environmentally benign catalysis under microwave irradiations, have evaluated their antibacterial and antifungal activities, further supporting their significance in medicinal chemistry (Ighilahriz-Boubchir et al., 2017).

Antioxidant and Anti-inflammatory Applications

Antioxidant Properties : N-substituted indole-2-carboxamides were investigated for their antioxidant roles, showing significant inhibitory effects on superoxide anion, which opens up pathways for their use in oxidative stress-related conditions (Bozkaya et al., 2007).

Anti-inflammatory Drug Design : Research focusing on the design and synthesis of indole acetamide derivatives has explored their anti-inflammatory properties through molecular docking analysis, suggesting their potential as anti-inflammatory drugs (Al-Ostoot et al., 2020).

特性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-17(21-11-5-6-15-16(7-11)25-10-24-15)9-20-18(23)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,9-10H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPDDWKLNBRLNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CNC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2860537.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B2860539.png)

![1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2860542.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860544.png)

![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2860546.png)

![1,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride](/img/structure/B2860548.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860549.png)